N-(1-ethyl-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
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Description
N-(1-ethyl-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.476. The purity is usually 95%.
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Scientific Research Applications
PET Tracers and Neuroreceptor Imaging
N-(1-ethyl-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide and its analogs have been explored as potential PET tracers for neuroreceptor imaging. García et al. (2014) synthesized derivatives of this compound for imaging serotonin 5-HT(1A) receptors, highlighting their potential in studying neuropsychiatric disorders (García et al., 2014). Additionally, Choi et al. (2015) evaluated 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) for quantifying 5-HT1A receptors in human subjects, offering insights into serotonergic neurotransmission (Choi et al., 2015).
Analgesic and Anti-inflammatory Properties
Compounds derived from this compound have shown promise in analgesic and anti-inflammatory research. For instance, Nie et al. (2020) studied analogs of this compound for their potential in treating chronic pain and improving pharmacological profiles (Nie et al., 2020).
Serotonergic Receptor Research
This compound and its derivatives have been pivotal in serotonergic receptor research. Heinrich et al. (2004) synthesized new indolebutylamines as selective 5-HT(1A) agonists, contributing to studies of mood disorders (Heinrich et al., 2004).
Dopamine Receptor Imaging
These compounds are also used in dopamine receptor imaging. Gao et al. (2008) developed carbon-11-labeled carboxamide derivatives for imaging dopamine D3 receptors, advancing the understanding of dopamine's role in neurological disorders (Gao et al., 2008).
Anti-HIV Research
In the field of virology, derivatives of this compound have been explored for anti-HIV properties. Romero et al. (1994) discovered that substituting the aryl moiety in these compounds resulted in potent non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Melatonergic Receptor Research
Mattson et al. (2003) optimized benzyl piperazine pharmacophores, leading to N-acyl-4-indanyl-piperazines that bind with high affinity to melatonergic MT(2) receptors, contributing to research in circadian rhythm disorders (Mattson et al., 2003).
Properties
IUPAC Name |
N-(1-ethylindol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-3-24-16-20(19-6-4-5-7-21(19)24)23-22(27)26-14-12-25(13-15-26)17-8-10-18(28-2)11-9-17/h4-11,16H,3,12-15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMIQLGMVHJSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.